molecular formula C5H7N3O B6154387 3-(1H-1,2,4-triazol-3-yl)propanal CAS No. 2229541-79-9

3-(1H-1,2,4-triazol-3-yl)propanal

Cat. No.: B6154387
CAS No.: 2229541-79-9
M. Wt: 125.1
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Description

3-(1H-1,2,4-Triazol-3-yl)propanal is a triazole-containing aldehyde with the molecular formula C₅H₇N₃O. Its structure features a 1,2,4-triazole ring attached to a propanal backbone via a methylene group. The aldehyde functional group confers high reactivity, enabling participation in nucleophilic additions, condensations, and redox reactions. Triazole derivatives are widely explored for their biological activities, including antifungal, antimalarial, and enzyme-inhibitory properties .

Properties

CAS No.

2229541-79-9

Molecular Formula

C5H7N3O

Molecular Weight

125.1

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation and Electrophilic Substitution

The 3-position of 1,2,4-triazole can undergo nucleophilic substitution under basic conditions. For instance, the methylation of 1,2,4-triazole using chloromethane and potassium hydroxide in ethanol demonstrates the feasibility of alkylation. Adapting this approach, propanal precursors (e.g., 3-bromopropanal) could theoretically react with the triazole anion. However, the aldehyde’s electrophilicity necessitates protection (e.g., acetal formation) to prevent side reactions.

Lithium-Mediated Deprotonation and Carbonyl Insertion

The use of lithium diisopropylamide (LDA) to deprotonate 1-methyl-1,2,4-triazole, followed by carboxylation with CO₂, highlights a pathway for introducing carbonyl groups. By substituting CO₂ with an aldehyde synthon (e.g., DMF as a formylating agent), this method could be modified to install the propanal chain.

Oxidation of Propanol Derivatives

Secondary Alcohol Oxidation

Synthesizing 3-(1H-1,2,4-triazol-3-yl)propan-1-ol followed by oxidation represents a viable route. Oxidation reagents such as pyridinium chlorochromate (PCC) or Swern conditions (oxalyl chloride/DMSO) could convert the alcohol to an aldehyde without over-oxidation to carboxylic acids. The patent EP0618198A1 employs similar logic in synthesizing fluconazole’s diol intermediate, which is subsequently functionalized.

Epoxide Opening and Oxidation

Epoxide intermediates, as described in fluconazole synthesis, could be adapted. Reacting 1,2,4-triazole with glycidol (2,3-epoxypropanol) under acidic conditions would yield a propanol derivative, which is then oxidized to propanal. Regioselectivity in epoxide opening must be controlled to ensure the correct stereochemistry.

Protection-Deprotection Strategies

Silane and Bromine Protection

The patent CN113651762A utilizes 5-bromo or 5-trimethylsilyl groups to protect the triazole during functionalization. Applying this strategy, the 1-position of 1,2,4-triazole could be protected (e.g., with a trimethylsilyl group) to direct alkylation to the 3-position. After propanal chain introduction, deprotection would yield the target compound.

Acetal Protection of Aldehyde

To prevent aldehyde reactivity during synthesis, temporary protection as an acetal (e.g., using ethylene glycol) is advisable. Post-alkylation, acidic hydrolysis would regenerate the aldehyde.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsAdvantagesChallenges
Nucleophilic AlkylationKOH, ethanol, 3-bromopropanal (protected)Straightforward if protectedAldehyde protection adds steps
LDA-Mediated FormylationLDA, DMF, THF, -78°CHigh regioselectivityLow temperatures required
Epoxide OxidationH₂SO₄, glycidol, PCCScalableRegioselectivity control needed

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-3-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(1H-1,2,4-triazol-3-yl)propanoic acid.

    Reduction: 3-(1H-1,2,4-triazol-3-yl)propanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-3-yl)propanal involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, such as those involved in cell division and growth . The triazole ring’s ability to form hydrogen bonds and interact with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Aldehyde vs. Ketone

  • 3-(1H-1,2,4-Triazol-3-yl)propanal : The aldehyde group (-CHO) is highly electrophilic, making it reactive in nucleophilic additions (e.g., forming Schiff bases). This reactivity is advantageous in drug design for covalent binding or prodrug activation.
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (): The ketone group (-CO-) is less reactive than aldehydes, favoring stability over reactivity. Ketones are more resistant to oxidation, which may enhance pharmacokinetic stability in therapeutic applications.

Aldehyde vs. Ester

  • Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate (): The ester group (-COOCH₃) is hydrolytically stable under physiological conditions but can undergo enzymatic cleavage.

Aldehyde vs. Amide

  • 2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide (): The amide group (-CONH-) enhances hydrogen-bonding capacity, improving target binding affinity. However, amides are less reactive than aldehydes, limiting their use in dynamic covalent chemistry.

Triazole Ring Substitution

  • CF₃ and Halogen Groups : In 1H-1,2,4-triazol-3-yl benzenesulfonamides (), CF₃ at position 5 of the triazole and halogens at position 4' of the benzene ring enhance antimalarial activity by improving ligand-enzyme interactions. This suggests that electron-withdrawing substituents on the triazole or adjacent groups could optimize bioactivity for this compound derivatives .
  • Methyl Groups : 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline () demonstrates how alkyl substituents modulate solubility and steric effects. Methyl groups may reduce reactivity but improve metabolic stability.

Toxicity Profiles

  • Rodenticidal Activity: 2-Cyano-N-(1H-1,2,4-triazol-3-yl)acetamide (LD₅₀ = 391.7 mg/kg) and its ethyl ester derivative (LD₅₀ = 160.6 mg/kg) () show that functional group modifications significantly alter toxicity. The ester’s lower LD₅₀ indicates higher potency, likely due to improved membrane permeability. Aldehydes, being more reactive, may exhibit higher acute toxicity but require careful optimization .

Physical and Analytical Data

Compound Functional Group Key Physical Properties Biological Activity Reference
This compound Aldehyde High reactivity, low stability Hypothetical antifungal N/A
1H-1,2,4-Triazol-3-yl propanamide Amide Stable, hydrogen-bonding Enzyme inhibition
Methyl triazolylpropanoate Ester Hydrolytically stable Prodrug potential
Triazolyl propanone derivatives Ketone Oxidative stability Anticancer leads
5-CF₃-triazolyl sulfonamides Sulfonamide Enhanced ligand binding Antimalarial (PfDHPS inhibitor)

Q & A

Q. Table 1: Representative Synthetic Routes

Starting MaterialReaction TypeKey ConditionsYield (%)Reference
3-Amino-triazoleNucleophilic substitutionHCl, methanol, 24h reflux36–42%
Triazole-thiolS-alkylationK₂CO₃, DMF, 80°C32–36%
Triphenylmethyl-protected triazoleSFC purificationChiral column, CO₂/MeOH95–99% purity

How are structural isomers of triazole-containing compounds characterized in research?

Basic
Isomer characterization relies on analytical chromatography (HPLC, SFC) and spectroscopic methods :

  • SFC (Supercritical Fluid Chromatography) : Resolves enantiomers (e.g., retention times: 1.41 vs. 2.45 min for enantiomers 96 and 97) .
  • ¹H/¹³C NMR : Identifies substituent positions (e.g., propanoate methyl protons at δ 1.2–1.4 ppm) .
  • Mass spectrometry (ESIMS) : Confirms molecular ions (e.g., m/z 412.1 for compound 101) .

Q. Table 2: Isomer Characterization Data

CompoundRetention Time (SFC)Purity (%)Key NMR Shifts
Enantiomer I1.41 min>99%δ 7.8 (triazole-H), δ 2.1 (CH₃)
Enantiomer II2.45 min>99%δ 7.8 (triazole-H), δ 2.1 (CH₃)

What biological activities have been reported for triazole derivatives similar to this compound?

Basic
Triazole derivatives exhibit diverse bioactivities:

  • Antimicrobial : S-substituted triazoles show MIC values as low as 31.25 µg/mL against Pseudomonas aeruginosa .
  • Rodenticidal : LD₅₀ values of 160.6 mg/kg for triazole-pyridine carboxylates .
  • Enzyme inhibition : Triazole-cyclopropyl derivatives target kinases and cytochrome P450 enzymes .

Q. Table 3: Bioactivity Profiles

CompoundActivityIC₅₀/LD₅₀Target OrganismReference
Compound 3 (triazole-pyridine)Rodenticidal160.6 mg/kgRattus norvegicus
Compound 4a (S-substituted triazole)AntimicrobialMIC 31.25 µg/mLP. aeruginosa

How can structure-activity relationship (SAR) studies optimize the bioactivity of triazole-based compounds?

Advanced
SAR insights include:

  • Substituent effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability .
  • Stereochemistry : Enantiomers (e.g., 96 vs. 97) show differential activity due to chiral center interactions .
  • Linker flexibility : Propanoate esters improve solubility vs. rigid cyclopropyl groups .

Q. Table 4: SAR Trends

ModificationBioactivity ImpactExample
N-Ethyl vs. N-MethylLower MBC (62.5 vs. 125 µg/mL)
Bromo-substitutionIncreased rodenticidal potency

What strategies resolve contradictions in reported bioactivity data of triazole derivatives?

Advanced
Address discrepancies via:

  • Standardized assays : Use consistent microbial strains (e.g., ATCC controls) to minimize variability .
  • Purity validation : Ensure >95% purity via SFC/HPLC to exclude inactive impurities .
  • Structural confirmation : X-ray crystallography (e.g., SHELX-refined structures) resolves stereochemical ambiguities .

What methodological challenges exist in pharmacokinetic studies of triazole derivatives?

Advanced
Challenges include:

  • Metabolic instability : Propanoate esters are prone to hydrolysis; cyclopropyl groups improve half-life .
  • Tissue distribution : High logP (>1.1) may limit blood-brain barrier penetration .
  • Toxicity mitigation : Histopathology reveals liver/kidney damage (e.g., necrosis in rodents), necessitating prodrug designs .

How do analytical method discrepancies impact the characterization of triazole compounds?

Advanced
Discrepancies arise from:

  • Chromatographic conditions : SFC vs. HPLC retention times vary with mobile phase (e.g., CO₂/MeOH vs. acetonitrile) .
  • Spectroscopic limits : Overlapping NMR signals (e.g., triazole vs. aromatic protons) require 2D techniques (COSY, HSQC) .

Q. Table 5: Method Comparison

MethodResolutionApplication
SFCHigh (enantiomers)Chiral purity
¹H NMRModerateSubstituent identification

What mechanisms underlie the toxicity of triazole derivatives, and how can they be mitigated?

Advanced
Mechanisms include:

  • Mitochondrial disruption : Triazoles inhibit electron transport chains, elevating AST/ALT levels .
  • Renal toxicity : Vacuolar degeneration in kidney tubules correlates with urea/creatinine spikes .

Q. Mitigation strategies :

  • Prodrugs : Mask reactive groups (e.g., ester-to-acid conversion) .
  • Dose optimization : LD₅₀-guided dosing reduces non-target organ damage .

Q. Table 6: Toxicity Data

ParameterCompound 1Compound 3
LD₅₀ (mg/kg)391.7160.6
AST Increase (%)220180

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